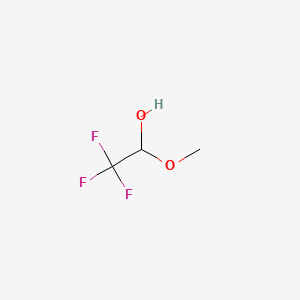

Trifluoroacetaldehyde methyl hemiacetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-methoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTBCUWZAVMAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883383 | |

| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-46-9 | |

| Record name | Trifluoroacetaldehyde methyl hemiacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2,2-trifluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-methoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2,2-Trifluoro-1-methoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-methoxyethanol, also known as trifluoroacetaldehyde (B10831) methyl hemiacetal, is a valuable fluorinated building block in organic synthesis. Its unique properties, stemming from the presence of the trifluoromethyl group, make it a versatile reagent for the introduction of the trifluoromethyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-trifluoro-1-methoxyethanol, detailed experimental protocols for its synthesis and purification, and a summary of its key applications.

Physical and Chemical Properties

2,2,2-Trifluoro-1-methoxyethanol is a colorless liquid that is a stable and convenient source of the otherwise gaseous and unstable trifluoroacetaldehyde.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2,2-Trifluoro-1-methoxyethanol | |

| Synonyms | Trifluoroacetaldehyde methyl hemiacetal, Fluoral methyl hemiacetal | [1][3] |

| CAS Number | 431-46-9 | [2][4] |

| Molecular Formula | C₃H₅F₃O₂ | [2][4] |

| Molecular Weight | 130.07 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 104-106 °C | [1] |

| Density | 1.36 g/cm³ | [4] |

| Flash Point | 42 °C | [4] |

| Solubility | Soluble in water (with hydrolysis) and common organic solvents. | [3] |

| Reactivity | Stable source of trifluoroacetaldehyde. | [2] |

Experimental Protocols

The most common method for the preparation of 2,2,2-trifluoro-1-methoxyethanol is the reduction of an ester of trifluoroacetic acid with a borohydride (B1222165) reducing agent in methanol (B129727).[5][6][7] The following is a representative experimental protocol for its synthesis and purification.

Synthesis of 2,2,2-Trifluoro-1-methoxyethanol

Materials:

-

Methanol (anhydrous)

-

Sodium borohydride

-

Hydrochloric acid (concentrated)

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of ethyl trifluoroacetate in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

A solution of sodium borohydride in methanol is added dropwise to the stirred solution of ethyl trifluoroacetate, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The reaction is quenched by the slow addition of water.

-

The pH of the mixture is adjusted to ~2-3 with concentrated hydrochloric acid.

-

The mixture is saturated with sodium chloride and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure 2,2,2-trifluoro-1-methoxyethanol.[3]

Chemical Reactivity and Applications

2,2,2-Trifluoro-1-methoxyethanol serves as a key intermediate in the synthesis of a variety of trifluoromethyl-containing compounds.[3] Its primary utility lies in its ability to act as a stable, manageable source of trifluoroacetaldehyde, which is a highly reactive gas.[2] This allows for the controlled introduction of the trifluoromethyl group in various chemical transformations.

It is particularly useful in the synthesis of α-trifluoromethylated alcohols, which are important motifs in many pharmaceutical and agrochemical compounds.[1] The hemiacetal can react with a range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to afford the corresponding trifluoromethylated alcohols.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of 2,2,2-trifluoro-1-methoxyethanol.

Caption: Experimental workflow for the synthesis of 2,2,2-trifluoro-1-methoxyethanol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 6. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]

- 7. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Trifluoroacetaldehyde Methyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for trifluoroacetaldehyde (B10831) methyl hemiacetal (also known as 2,2,2-trifluoro-1-methoxyethanol). Trifluoroacetaldehyde methyl hemiacetal is a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in the development of pharmaceuticals and agrochemicals.[1][2] It serves as a more stable and easily handled precursor to the volatile and reactive trifluoroacetaldehyde gas.[3][4] Understanding its stability and proper storage is crucial for ensuring its quality, reactivity, and the safety of its handling.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[5][6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 431-46-9 | |

| Molecular Formula | C₃H₅F₃O₂ | [3] |

| Molecular Weight | 130.07 g/mol | |

| Boiling Point | 104-106 °C | [2] |

| Density | 1.36 g/cm³ | [2] |

| Flash Point | 42 °C | |

| Appearance | Colorless to almost colorless clear liquid | |

| Solubility | Soluble in organic solvents | [6] |

Stability Profile

This compound is generally considered more stable than its parent aldehyde, trifluoroacetaldehyde. However, as a hemiacetal, it exists in equilibrium with the aldehyde and alcohol, and its stability can be influenced by several factors.

Equilibrium and Decomposition Pathway

The primary mode of decomposition for this compound is the reversion to trifluoroacetaldehyde and methanol (B129727). This equilibrium can be shifted by changes in temperature and the presence of acidic or basic conditions.

Caption: Equilibrium between this compound and its corresponding aldehyde and alcohol.

Under neutral conditions, the hemiacetal is relatively stable.[7][8] However, both acid and base can catalyze the decomposition.[9]

-

Acid Catalysis: In the presence of acid, the hydroxyl group of the hemiacetal can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of an oxonium ion, which can then be attacked by a nucleophile or lose a proton to form trifluoroacetaldehyde.

-

Base Catalysis: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can then eliminate a methoxide (B1231860) ion to yield trifluoroacetaldehyde.

Influence of Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended:

| Storage Condition | Recommendation and Rationale | Reference(s) |

| Temperature | Store in a cool place, with some suppliers recommending 2-8°C. Lower temperatures will slow down the rate of decomposition back to the starting aldehyde and alcohol. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation and reaction with atmospheric moisture. | |

| Moisture | Keep in a tightly sealed container in a dry environment. Hemiacetals can undergo hydrolysis in the presence of water to regenerate the aldehyde and alcohol.[6] | |

| Light | Store in the dark or in an amber bottle to protect from light, which can potentially catalyze decomposition, although specific photostability data is not readily available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of trifluoroacetaldehyde hemiacetals is the reduction of a trifluoroacetic acid ester.[4][10][11]

Reaction Scheme:

Caption: Synthesis of this compound by reduction of a trifluoroacetate ester.

Experimental Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Protocol:

-

Reaction Setup: A solution of a trifluoroacetate ester (e.g., ethyl trifluoroacetate) is prepared in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Cooling: The flask is cooled in an ice-water or dry ice-acetone bath.

-

Addition of Reducing Agent: A solution of sodium borohydride in methanol is added dropwise to the stirred solution of the ester, maintaining the temperature below a specified point (e.g., 10°C).

-

Reaction: The reaction mixture is stirred for a specified period at a controlled temperature.

-

Work-up: The reaction is quenched by the slow addition of an acid (e.g., dilute HCl) until the pH is neutral.

-

Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield the pure this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying potential impurities or degradation products.

Sample Preparation:

-

Dilute a small amount of the this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

An internal standard can be added for quantitative analysis.

GC-MS Parameters (Typical):

| Parameter | Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250 °C |

| Oven Program | Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). |

| Carrier Gas | Helium at a constant flow rate. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | Scan a suitable mass range (e.g., m/z 30-300). |

Data Analysis:

-

The purity of the sample can be determined by the relative area of the main peak corresponding to this compound.

-

Mass spectra of minor peaks can be compared to library spectra to identify impurities such as residual starting materials, solvents, or decomposition products like trifluoroacetaldehyde and methanol.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a fire extinguisher rated for chemical fires.

-

Disposal: Dispose of waste according to local regulations for chemical waste.

Conclusion

This compound is a valuable and relatively stable precursor for the highly reactive trifluoroacetaldehyde. Its stability is maintained by storing it in a cool, dry, and inert environment. Understanding its potential for decomposition, primarily through reversion to its aldehyde and alcohol components, is key to its effective use in synthesis. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis, ensuring its quality and proper handling in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 5. This compound (contains ca. 10% … [cymitquimica.com]

- 6. CAS 431-46-9: this compound [cymitquimica.com]

- 7. Hemiacetal vs Acetal: Comprehensive Comparison - Online CNC Machining Quote | Custom CNC Parts in China [machining-quote.com]

- 8. xometry.com [xometry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of Trifluoroacetaldehyde Methyl Hemiacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of trifluoroacetaldehyde (B10831) methyl hemiacetal, a crucial building block in the development of fluorinated pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a comprehensive experimental protocol.

Introduction

Trifluoroacetaldehyde is a highly reactive gaseous compound that readily forms stable hydrates or hemiacetals in the presence of water or alcohols, respectively.[1][2] The methyl hemiacetal, 2,2,2-trifluoro-1-methoxyethanol, offers a convenient and stable liquid source of trifluoroacetaldehyde for various chemical transformations.[3][4] Its utility is particularly significant in the introduction of the trifluoromethyl (CF3) group, a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the practical synthesis of trifluoroacetaldehyde methyl hemiacetal from readily available starting materials.

Synthetic Routes

The most common and industrially scalable method for the preparation of this compound involves the reduction of a methyl trifluoroacetate (B77799). This approach is advantageous due to the use of relatively inexpensive and stable starting materials.

Reduction of Methyl Trifluoroacetate

The primary route to this compound is the reduction of methyl trifluoroacetate using a borohydride (B1222165) reducing agent in a hydroxylic solvent, specifically methanol (B129727).[5][6] The reaction proceeds directly to the desired hemiacetal.

Reaction Scheme:

Sodium borohydride is the preferred reducing agent for this transformation.[1] The use of methanol as the solvent is crucial as it not only facilitates the reduction but also acts as the reactant to form the methyl hemiacetal.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the reduction of methyl trifluoroacetate. The data is based on typical laboratory-scale preparations described in patent literature for analogous hemiacetals and hydrates.[1][5]

| Parameter | Value | Notes |

| Reactants | ||

| Methyl Trifluoroacetate | 1.0 eq | Starting ester |

| Sodium Borohydride | 0.25 - 0.35 eq | Reducing agent |

| Methanol | Solvent | Also a reactant |

| Reaction Conditions | ||

| Temperature | -10°C to 30°C | Temperature should be maintained below 20°C during the addition of sodium borohydride.[1] |

| Reaction Time | 1 - 2 hours | Post-addition of reducing agent |

| Work-up | ||

| pH Adjustment | 2 - 3 | Using concentrated HCl |

| Yield | ||

| Expected Yield | 50 - 65% | Based on analogous hydrate (B1144303) synthesis.[1] |

Experimental Protocol

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl trifluoroacetate

-

Sodium borohydride

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous) (optional co-solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

-

Ethyl acetate (B1210297) (for extraction)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with methyl trifluoroacetate and anhydrous methanol. The flask is cooled in an ice-salt bath to maintain an internal temperature between 0°C and 5°C.

-

Preparation of Reducing Agent Solution: In a separate flask, sodium borohydride is carefully dissolved in anhydrous methanol.

-

Reduction: The sodium borohydride solution is added dropwise to the stirred solution of methyl trifluoroacetate via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 20°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

Quenching and pH Adjustment: The reaction is quenched by the slow addition of water. The pH of the mixture is then carefully adjusted to 2-3 with concentrated hydrochloric acid.

-

Extraction: The mixture is saturated with sodium chloride, and the product is extracted with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.

Workflow and Process Visualization

The synthesis of this compound can be visualized as a sequential workflow, from the initial setup to the final purification of the product.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Trifluoroacetaldehyde and its derivatives should be handled in a well-ventilated fume hood.

-

Sodium borohydride is a reactive substance that can release hydrogen gas upon contact with acidic solutions or water.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

This guide provides a comprehensive overview for the synthesis of this compound. For further details on specific applications and reactions of this valuable reagent, consulting the primary literature is recommended.

References

- 1. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. scbt.com [scbt.com]

- 4. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Trifluoroacetaldehyde methyl hemiacetal safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Trifluoroacetaldehyde (B10831) Methyl Hemiacetal (CAS No. 431-46-9). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

Trifluoroacetaldehyde methyl hemiacetal, also known as 2,2,2-trifluoro-1-methoxyethanol, is a colorless to almost colorless clear liquid. It is often supplied with a small percentage of methanol. This compound serves as a stable source of the volatile trifluoroacetaldehyde, making it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C3H5F3O2 | [2] |

| Molecular Weight | 130.07 g/mol | [3] |

| CAS Number | 431-46-9 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 98 °C | |

| 104-106 °C | [3][4] | |

| Density | 1.26 g/cm³ | [5] |

| 1.35 g/cm³ (at 20°C) | ||

| 1.36 g/cm³ | [3][4] | |

| Flash Point | 39 °C | |

| 42 °C | [3][4] | |

| Refractive Index | 1.33 | [3] |

| pKa | 10.43 ± 0.20 (Predicted) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and is harmful if swallowed.[1] It can cause serious eye irritation and may cause respiratory irritation. Furthermore, there is evidence to suggest that it may damage fertility or the unborn child and cause damage to organs (central nervous system and auditory system) through single or prolonged or repeated exposure.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | 1 | H370: Causes damage to organs (Central nervous system, Auditory system). |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Central nervous system, Auditory system) through prolonged or repeated exposure. |

GHS Pictograms:

Flame, Health Hazard, Exclamation Mark[5]

Signal Word: Danger

Toxicological Information

Toxicological data for this compound is limited. The available data from animal studies are summarized below.

Table 3: Acute Toxicity Data

| Route of Exposure | Species | Dose | Source(s) |

| Oral (LD50) | Mouse | 750 mg/kg | [1] |

| Intraperitoneal (LD50) | Mouse | 550 mg/kg | [1] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

-

Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[2] Take precautionary measures against static discharge.[2] Use only non-sparking tools.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store in a flammables area.[2]

-

Store locked up.

-

The product may be moisture-sensitive and should be stored under an inert gas. Some suppliers recommend storage at 2-8°C.

References

A Technical Guide to Trifluoroacetaldehyde Methyl Hemiacetal for Researchers and Drug Development Professionals

Introduction

Trifluoroacetaldehyde (B10831) methyl hemiacetal, also known as 2,2,2-trifluoro-1-methoxyethanol, is a versatile and valuable reagent in modern organic synthesis and medicinal chemistry. With the CAS number 431-46-9, this stable, liquid precursor to the gaseous and unstable trifluoroacetaldehyde serves as a key building block for the introduction of the trifluoromethyl (CF3) group into a wide array of organic molecules. The presence of the CF3 group is highly sought after in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides an in-depth overview of the commercial availability, key chemical applications with detailed experimental protocols, and the known biological activities of Trifluoroacetaldehyde methyl hemiacetal, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial chemical suppliers. The quality and specifications can vary, so it is crucial for researchers to select a supplier that meets the purity and documentation requirements for their specific application. Below is a summary of typical product specifications from various suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Apollo Scientific | Technical Grade | 25 g, 100 g | 431-46-9 | C3H5F3O2 | 130.07 |

| Biosynth | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |

| Manchester Organics | 90% | 100 g | 431-46-9 | C3H5F3O2 | 130.066 |

| Chem-Impex | ≥ 88% (GC, contains ca. 10% Methanol) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |

| Santa Cruz Biotechnology | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.06 |

| BLD Pharm | (not specified) | (inquire) | 431-46-9 | C3H5F3O2 | 130.07 |

| TCI Chemicals | >85.0% (qNMR, contains ca. 10% Methanol) | 5 g, 25 g | 431-46-9 | C3H5F3O2 | 130.07 |

| Oakwood Chemical | Technical Grade | (inquire) | 431-46-9 | C3H5F3O2 | - |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | ~1.36 g/cm³ | [2] |

| Boiling Point | 96-96.5 °C @ 729 Torr | [3] |

| Flash Point | 42 °C | [2] |

| Refractive Index | ~1.33 | [1] |

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone reagent for the synthesis of trifluoromethyl-containing compounds. Its utility stems from its ability to act as a stable source of trifluoroacetaldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.

Synthesis of α-Trifluoromethylated Alcohols via Aldol (B89426) Reaction

The aldol reaction is a fundamental method for forming carbon-carbon bonds. Trifluoroacetaldehyde, generated in situ from its methyl hemiacetal, readily reacts with enolates derived from ketones to produce β-hydroxy-α-(trifluoromethyl) ketones.

Experimental Protocol: Aldol Reaction with an Aromatic Ketone

-

Materials:

-

This compound (1.2 mmol)

-

Aromatic ketone (e.g., acetophenone) (1.0 mmol)

-

Organocatalyst (e.g., a carbohydrate-based catalyst as described in the literature) (0.1 mmol)[4]

-

Anhydrous solvent (e.g., Toluene) (5 mL)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aromatic ketone (1.0 mmol) and the organocatalyst (0.1 mmol) in the anhydrous solvent (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 mmol) dropwise to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-hydroxy-α-(trifluoromethyl) ketone.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

-

Synthesis of α-Trifluoromethylated Amines

α-Trifluoromethylated amines are important motifs in many biologically active compounds. A common strategy for their synthesis involves the reaction of trifluoroacetaldehyde (from its hemiacetal) with an amine to form an intermediate imine, which is then subjected to nucleophilic attack or reduction.

Experimental Protocol: Synthesis of an α-Trifluoromethylated Amine

-

Materials:

-

This compound (1.1 mmol)

-

Primary amine (e.g., benzylamine) (1.0 mmol)

-

Dehydrating agent (e.g., anhydrous MgSO4)

-

Reducing agent (e.g., Sodium borohydride, NaBH4) (1.5 mmol)

-

Anhydrous solvent (e.g., Methanol) (10 mL)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 mmol) and this compound (1.1 mmol) in anhydrous methanol (B129727) (10 mL).

-

Add a dehydrating agent such as anhydrous MgSO4 to facilitate the formation of the intermediate imine.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH4) (1.5 mmol) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired α-trifluoromethylated amine.

-

Characterize the final product by NMR, IR, and mass spectrometry.

-

Biological Activity and Signaling Pathways

Recent studies have indicated that this compound and related trifluoromethylated compounds can exhibit significant biological activity. Two key areas of interest are its role as an inhibitor of protein synthesis and as a modulator of the progesterone (B1679170) receptor.

Inhibition of Protein Synthesis

This compound has been reported to inhibit protein synthesis by binding to ribosomal RNA (rRNA) in microsomes.[5] This interaction is thought to disrupt the normal function of the ribosome, leading to a halt in the translation of mRNA into proteins. Small molecule inhibitors of protein synthesis are of great interest in the development of novel therapeutics, particularly in oncology and for treating infectious diseases.

Progesterone Receptor Inhibition

The compound has also been identified as a bifunctional inhibitor of the progesterone receptor.[5] The progesterone receptor is a key player in the endocrine system and is implicated in various physiological and pathological processes, including the menstrual cycle, pregnancy, and certain types of cancer. Small molecule inhibitors of the progesterone receptor are used in contraception and are being investigated for the treatment of hormone-dependent cancers. The inhibitory action of this compound on the progesterone receptor suggests its potential as a lead compound for the development of new selective progesterone receptor modulators (SPRMs).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][6] It is harmful if swallowed.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional chemical expertise and a thorough review of the relevant safety data sheets. All experiments should be conducted by trained professionals in a suitably equipped laboratory.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Trifluoroacetaldehyde Methyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trifluoroacetaldehyde (B10831) methyl hemiacetal, a key reagent and building block in modern organic and medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Structure and Synonyms

Trifluoroacetaldehyde methyl hemiacetal, a fluorinated organic compound, is a stable and convenient precursor to the volatile and reactive trifluoroacetaldehyde.[1][2] Its structure is characterized by a trifluoromethyl group and a methoxy (B1213986) group attached to the same carbon atom, which also bears a hydroxyl group.

Synonyms:

-

Fluoral methyl hemiacetal[5]

-

1-methoxy-2,2,2-trifluoroethanol[6]

-

Perfluoroacetaldehyde Methyl Hemiacetal[4]

-

TFAMH

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 431-46-9 | [1][3][7] |

| Molecular Formula | C₃H₅F₃O₂ | [1][3] |

| Molecular Weight | 130.07 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 104-106 °C | [6] |

| Density | 1.36 g/cm³ | [6] |

| Refractive Index | 1.33 | [6] |

| Flash Point | 42 °C | [6] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| IR | Spectrum available |

| Mass Spec. | Spectrum available |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from the reduction of ethyl trifluoroacetate (B77799) using sodium borohydride (B1222165). This method is adapted from patented procedures for the synthesis of trifluoroacetaldehyde hydrates and hemiacetals.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A solution of ethyl trifluoroacetate (1 equivalent) in anhydrous methanol (5 volumes) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

A solution of sodium borohydride (1.5 equivalents) in anhydrous methanol (5 volumes) is added dropwise to the stirred solution of ethyl trifluoroacetate over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 10 volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric pressure to yield this compound as a colorless liquid.

Applications in Research and Drug Development

This compound serves as a valuable and versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group, a motif of significant importance in pharmaceutical and agrochemical research. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This hemiacetal is a stable, liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde, making it a safer and more convenient alternative for various chemical transformations. It finds application in a range of reactions, including:

-

Nucleophilic Trifluoromethylation: As a source of the trifluoromethyl nucleophile for addition to carbonyl compounds and other electrophiles.

-

Passerini and Ugi Reactions: As the aldehyde component in these multicomponent reactions to generate complex, fluorinated scaffolds.

-

Aldol and Friedel-Crafts Reactions: For the synthesis of trifluoromethyl-containing alcohols and aromatic compounds.

Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[6] The ability to introduce the trifluoromethyl group with this reagent contributes significantly to the development of new chemical entities with improved biological properties.

References

- 1. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Trifluoroacetaldehyde Methyl Hemiacetal: A Stable and Versatile Source of Trifluoroacetaldehyde for Pharmaceutical and Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of trifluoroacetaldehyde (B10831) methyl hemiacetal, a stable and convenient surrogate for the volatile and reactive trifluoroacetaldehyde gas. The document covers its synthesis, stability, and applications in organic synthesis, with a focus on providing actionable experimental protocols and quantitative data to support research and development efforts.

Introduction

Trifluoroacetaldehyde (CF₃CHO) is a valuable C₂ building block in the synthesis of trifluoromethylated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties.[1] However, its gaseous nature and instability present significant handling challenges. Trifluoroacetaldehyde methyl hemiacetal (2,2,2-trifluoro-1-methoxyethanol) serves as a stable, liquid, and easy-to-handle precursor, which can generate trifluoroacetaldehyde in situ or be used directly in various chemical transformations.[2][3] This guide details the synthesis, properties, and key applications of this important reagent.

Physicochemical Properties and Safety Data

This compound is a colorless to pale yellow liquid. Key physicochemical properties and safety information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 431-46-9 | [3] |

| Molecular Formula | C₃H₅F₃O₂ | [3] |

| Molecular Weight | 130.07 g/mol | [4] |

| Boiling Point | 104-106 °C | [4] |

| Density | 1.36 g/cm³ | [4] |

| Flash Point | 42 °C | [4] |

| pKa (Predicted) | 10.43 ± 0.20 | [1] |

| Appearance | Colorless to pale yellow liquid |

Table 2: Safety and Handling Information

| Hazard Codes | Risk Statements | Safety Statements |

| T, F, Xi | R10: FlammableR20/21/22: Harmful by inhalation, in contact with skin and if swallowed | S16: Keep away from sources of ignitionS26: In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS36/37/39: Wear suitable protective clothing, gloves and eye/face protection |

Note: This information is for guidance only. Always refer to the latest Safety Data Sheet (SDS) before handling the chemical.

Synthesis of this compound

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Stability

This compound is described as a stable source of trifluoroacetaldehyde.[2][3] Acyclic hemiacetals are generally in equilibrium with the corresponding aldehyde and alcohol, and the stability can be influenced by steric and electronic factors.[7][8][9] The electron-withdrawing nature of the trifluoromethyl group likely contributes to the relative stability of this hemiacetal. However, quantitative data on its long-term stability, decomposition pathways under various conditions (e.g., pH, temperature), and shelf-life are not extensively documented in publicly available literature. For critical applications, it is recommended to use the reagent relatively fresh or to re-analyze older batches. It should be stored in a dry, inert atmosphere.

Experimental Protocols

This compound can be used to generate trifluoroacetaldehyde gas in situ or can be used directly as a stable surrogate in reactions.

In Situ Generation of Trifluoroacetaldehyde

A microwave-assisted protocol has been developed for the efficient and rapid generation of trifluoroacetaldehyde gas from its ethyl hemiacetal, a procedure that can be adapted for the methyl hemiacetal.[10]

Experimental Workflow for TFAc Generation:

Caption: Experimental workflow for the generation of trifluoroacetaldehyde (TFAc).

Protocol:

-

Add trifluoroacetaldehyde ethyl hemiacetal (2 mmol) and 2 mL of concentrated H₂SO₄ to a nitrogen-flushed vial equipped with a magnetic stirrer.[10]

-

Seal the vial with a plastic septum and place it into a focused microwave reactor.[10]

-

While stirring, irradiate the mixture. A suggested protocol is 100 °C for 5 minutes followed by 150 °C for 5 minutes.[10]

-

Continuously pass a stream of dry nitrogen gas through the reaction vessel to carry the generated trifluoroacetaldehyde gas to a collection vessel or directly into a subsequent reaction mixture.[10]

Direct Aldol (B89426) Reaction with Ketones

Trifluoroacetaldehyde hemiacetals can undergo direct aldol reactions with ketones without the need for prior generation of the free aldehyde.

Protocol for Aldol Reaction: A detailed protocol for the direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones has been reported, which serves as a strong template for reactions with the methyl hemiacetal.

Table 3: Representative Aldol Reaction Conditions and Yields

| Ketone | Amine Catalyst | Acid Catalyst | Solvent | Time (h) | Temperature | Product Yield (%) |

| Acetone | Piperidine | Acetic Acid | None | 24 | Room Temp. | 60 |

| Cyclopentanone | Pyrrolidine | Acetic Acid | DMSO | 24 | Room Temp. | 75 |

Note: Yields are based on the reaction with the ethyl hemiacetal and may vary for the methyl hemiacetal.

General Procedure:

-

To a mixture of the ketone (1.0 equiv.) and trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv.), add the amine catalyst (e.g., piperidine, 0.5 equiv.) and the acid catalyst (e.g., acetic acid, 0.5 equiv.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by an appropriate method (e.g., ¹⁹F NMR, GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., Et₂O), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel.

Signaling Pathways and Broader Context

While this compound is a synthetic reagent and not directly involved in biological signaling, the trifluoroacetaldehyde it generates is structurally related to acetaldehyde, a known metabolite of ethanol (B145695) with significant biological activity. Acetaldehyde is implicated in the pathogenesis of alcoholic liver disease, where it promotes liver fibrosis through the activation of hepatic stellate cells (HSCs).[11][12][13] This activation involves complex signaling cascades.

Acetaldehyde-Induced Fibrosis Signaling Pathway:

Caption: Simplified signaling pathway of acetaldehyde-induced liver fibrosis.[2][11][12]

Furthermore, trifluoroacetaldehyde is an atmospheric degradation product of some hydrofluoroolefins (HFOs).[14] Understanding its atmospheric fate is crucial for environmental science.

Atmospheric Degradation of Trifluoroacetaldehyde:

Caption: Atmospheric degradation pathways of trifluoroacetaldehyde.[14]

Conclusion

This compound is a valuable reagent that provides a stable and convenient entry point to trifluoromethylated structures in organic synthesis. Its ability to serve as a direct surrogate for the challenging-to-handle trifluoroacetaldehyde gas makes it an attractive choice for drug discovery and development professionals. While further quantitative studies on its long-term stability are warranted, the available data and protocols demonstrate its utility in key chemical transformations such as aldol reactions. The broader context of acetaldehyde's role in biological signaling and the environmental fate of trifluoroacetaldehyde underscore the importance of understanding the chemistry of such small, fluorinated molecules.

References

- 1. US4489211A - Process for producing 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. lookchem.com [lookchem.com]

- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]

- 6. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Hemiacetal - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. researchgate.net [researchgate.net]

Purity Analysis of Trifluoroacetaldehyde Methyl Hemiacetal: A Technical Guide to GC and qNMR Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetaldehyde (B10831) methyl hemiacetal is a key building block in the synthesis of fluorine-containing pharmaceuticals and agrochemicals. As with any active pharmaceutical ingredient (API) intermediate, rigorous purity assessment is critical to ensure the safety and efficacy of the final product. This technical guide provides an in-depth overview of two powerful analytical techniques for determining the purity of trifluoroacetaldehyde methyl hemiacetal: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific validated methods for this particular analyte are not widely published, this document outlines robust, detailed protocols based on established principles of analytical chemistry for volatile and reactive small molecules. It includes hypothetical, yet realistic, experimental workflows, data presentation, and validation parameters to guide researchers in developing and implementing these essential analytical methods.

Introduction

This compound (CF₃CH(OH)OCH₃), CAS 431-46-9, serves as a stable and manageable precursor to the volatile and reactive trifluoroacetaldehyde gas.[1] Its use in complex syntheses necessitates a well-defined purity profile to control stoichiometry, minimize side reactions, and avoid the introduction of potentially harmful impurities into the final product. Common impurities may include residual solvents from synthesis, such as methanol, and degradation products.[2][3] Commercial grades are often cited with purities of 85-90% as determined by GC, frequently containing up to 10% methanol.[2][3][4]

This guide explores the application of two orthogonal analytical techniques, GC and qNMR, for the comprehensive purity assessment of this important synthetic intermediate.

-

Gas Chromatography (GC) is a separative technique ideal for volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantification for organic analytes.

-

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[5][6] It is a non-destructive technique that provides structural information alongside quantitative data.

Purity Analysis by Gas Chromatography (GC)

GC is a cornerstone technique for the purity analysis of volatile compounds like this compound. The method separates the analyte from impurities based on their boiling points and interactions with the stationary phase of the GC column.

Hypothetical GC Experimental Protocol

The following protocol is a recommended starting point for developing a validated GC method.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Injector: Split/Splitless Inlet

-

Column: Agilent DB-624 (or equivalent polar capillary column), 30 m x 0.32 mm ID, 1.8 µm film thickness

-

Carrier Gas: Helium or Hydrogen

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dilute to volume with a suitable solvent such as acetone (B3395972) or acetonitrile (B52724) (analytical grade).

-

Prepare a series of calibration standards of a certified reference material, if available, or use the area percent method for purity estimation.

GC Parameters:

-

Inlet Temperature: 200 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold: 5 minutes at 220 °C

-

-

Detector Temperature: 250 °C

-

Carrier Gas Flow: Constant flow, e.g., 1.5 mL/min

Data Presentation

Quantitative data from GC analysis should be presented clearly to show the purity profile of the sample.

| Analyte | Retention Time (min) | Area (%) |

| Methanol | 3.5 | 9.8 |

| This compound | 8.2 | 90.0 |

| Unknown Impurity 1 | 10.5 | 0.1 |

| Unknown Impurity 2 | 12.1 | 0.1 |

Table 1: Example GC Purity Profile of this compound.

Method Validation Parameters

A robust GC method should be validated according to ICH Q2(R1) guidelines or equivalent.[7]

| Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | Analyte peak is well-resolved from other components. | Pass |

| Linearity (r²) | ≥ 0.999 for a series of 5 concentrations. | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% for spiked samples at 3 levels. | 99.5% |

| Precision (% RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (n=6, 2 days): ≤ 3.0% | 0.8% 1.5% |

| LOD | Signal-to-Noise ratio of 3:1. | 0.01% |

| LOQ | Signal-to-Noise ratio of 10:1. | 0.03% |

Table 2: Summary of Hypothetical GC Method Validation Data.

GC Workflow Diagram

Purity Analysis by Quantitative NMR (qNMR)

qNMR is a powerful tool for purity determination as it is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei.[5] This allows for quantification against an internal standard of known purity and concentration.

Hypothetical qNMR Experimental Protocol

This protocol provides a framework for developing a qNMR assay for this compound.

Instrumentation:

-

NMR Spectrometer: Bruker 400 MHz or equivalent

-

NMR Tubes: High-precision 5 mm tubes

Materials:

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Acetone-d₆, with minimal residual water.

-

Internal Standard (IS): A certified reference material with high purity (e.g., >99.5%), chemical stability, and non-overlapping signals with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) are potential candidates.

Sample Preparation:

-

Accurately weigh ~10 mg of this compound and ~10 mg of the internal standard into a vial.

-

Dissolve the mixture in ~0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., Bruker zg30).

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard (e.g., 30 seconds) to ensure full relaxation.

-

Number of Scans (ns): ≥ 16 (to achieve adequate signal-to-noise).

-

Acquisition Time (aq): ≥ 3 seconds.

-

Temperature: Controlled at 298 K.

Data Processing and Calculation

The purity of the analyte is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I: Integral of the analyte or IS signal

-

N: Number of protons for the integrated signal

-

M: Molar mass

-

m: Mass

-

Purity_IS: Purity of the internal standard

Data Presentation

| Parameter | Analyte (CF₃CH(OH)OCH₃) | Internal Standard (e.g., Maleic Acid) |

| Mass (m) | 10.15 mg | 10.05 mg |

| Molar Mass (M) | 130.07 g/mol | 116.07 g/mol |

| Signal Integral (I) | 5.45 (CH quartet) | 10.00 (CH=CH singlet) |

| Number of Protons (N) | 1 | 2 |

| Purity of IS | - | 99.8% |

| Calculated Purity | 90.2% | - |

Table 3: Example qNMR Data and Purity Calculation for this compound.

qNMR Workflow Diagram

Discussion and Considerations

-

Orthogonal Techniques: Employing both GC and qNMR provides a more comprehensive purity assessment. GC is excellent for detecting small volatile impurities, while qNMR offers a direct, structure-specific quantification without the need for an identical reference standard.

-

Methanol as an Impurity: Both GC and ¹H-NMR are well-suited to detect and quantify the presence of methanol. In GC, it will appear as an early-eluting peak. In ¹H-NMR, its methyl singlet is readily identifiable.

-

Stability: Hemiacetals can be susceptible to hydrolysis or decomposition, especially under the high temperatures of a GC inlet. It is crucial to evaluate the thermal stability of this compound during GC method development to ensure that observed impurities are not artifacts of the analysis.[4]

-

qNMR Internal Standard Selection: The choice of internal standard is critical for accurate qNMR. It must be soluble in the same deuterated solvent, not react with the analyte, and have at least one signal that is well-resolved from all analyte signals.

-

Method Validation: Regardless of the chosen technique, full method validation is essential for a regulated environment to ensure the results are accurate, precise, and reliable.[7]

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical and agrochemical products. This guide provides detailed, albeit hypothetical, frameworks for establishing robust analytical methods using both GC-FID and qNMR spectroscopy. By following these protocols and adhering to rigorous validation standards, researchers and drug development professionals can confidently characterize the purity of this vital chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. This compound (contains ca. 10% … [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]

- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. bipm.org [bipm.org]

An In-depth Technical Guide to the Core Differences Between Hemiacetals and Acetals in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental distinctions between hemiacetals and acetals, focusing on their structural characteristics, formation mechanisms, relative stability, and reactivity. The content is tailored for professionals in research and drug development, offering insights into the practical applications of these functional groups, particularly as protecting groups in organic synthesis and as pH-sensitive linkers in advanced drug delivery systems.

Core Structural and Definitional Differences

The primary distinction between a hemiacetal and an acetal (B89532) lies in the substituents attached to a central carbon atom. A hemiacetal possesses both a hydroxyl (-OH) group and an alkoxy (-OR) group bonded to the same carbon.[1] In contrast, an acetal features two alkoxy (-OR) groups attached to that central carbon.[1][2] This seemingly minor structural variance leads to significant differences in their stability and chemical behavior.

Hemiacetals are often formed as transient intermediates during the synthesis of acetals from aldehydes or ketones and alcohols.[2][3] While acyclic hemiacetals are typically unstable and exist in equilibrium with the starting carbonyl compound and alcohol, cyclic hemiacetals, especially five- and six-membered rings, are notably more stable.[1] This is particularly relevant in carbohydrate chemistry, where sugars like glucose predominantly exist as stable, cyclic hemiacetals.[3]

Acetals, on the other hand, are generally stable compounds, particularly under neutral or basic conditions, making them excellent choices for protecting carbonyl groups during multi-step syntheses.[1]

Formation Mechanisms and Equilibrium

The formation of both hemiacetals and acetals from aldehydes or ketones is a reversible process, typically catalyzed by acid.[3][4] The reaction proceeds in two main stages, with the hemiacetal as the key intermediate.

Hemiacetal Formation

Hemiacetal formation involves the nucleophilic addition of one equivalent of an alcohol to the carbonyl carbon of an aldehyde or ketone. This reaction can be catalyzed by either acid or base.[1]

-

Acid Catalysis: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic alcohol. Subsequent deprotonation yields the hemiacetal.[4]

-

Base Catalysis: A strong base deprotonates the alcohol to form a more potent nucleophile, the alkoxide ion, which then attacks the carbonyl carbon. Protonation of the resulting intermediate gives the hemiacetal.[5]

Acetal Formation

The conversion of a hemiacetal to an acetal requires an acid catalyst and typically an excess of the alcohol.[3] The mechanism is an SN1-type reaction.[4] The hydroxyl group of the hemiacetal is protonated by the acid, forming a good leaving group (water). Departure of water generates a resonance-stabilized carbocation, which is then attacked by a second molecule of alcohol. Deprotonation of this final intermediate yields the stable acetal.[4]

To drive the equilibrium towards the acetal product, the water formed during the reaction must be removed, often through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[3][4]

The logical flow from a carbonyl compound to a stable acetal is illustrated below.

Caption: Logical workflow for the formation of an acetal from a carbonyl compound.

Quantitative Data: Stability and Characterization

The stability and formation of hemiacetals and acetals can be quantified through equilibrium constants and characterized using spectroscopic methods.

Equilibrium Constants

The equilibrium between a carbonyl compound, a hemiacetal, and an acetal is influenced by electronic and steric factors. Generally, the equilibrium for the formation of acyclic hemiacetals and acetals from simple aldehydes and ketones favors the reactants. However, the formation of cyclic acetals, particularly from diols like ethylene (B1197577) glycol, is much more favorable.

Below is a table summarizing representative equilibrium constants (K) for the interconversion of hydrates (formed by the addition of water) and hemiacetals for selected fluorinated carbonyl compounds, which highlights the influence of substituents.

| Carbonyl Compound | Alcohol | K₄ [Hydrate → Hemiacetal] (M⁻¹) |

| CF₃CHO | C₂H₅OH | 2.3 |

| CF₃COCH₃ | CH₃OH | 1.0 |

| CF₃COPh | CH₃OH | 3.5 |

| CF₃COCF₃ | CH₃OH | 0.14 |

| Data sourced from research on carbonyl addition reaction equilibria.[6][7] |

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for distinguishing between hemiacetals and acetals.

| Feature | Hemiacetal | Acetal |

| IR Spectrum (cm⁻¹) | Broad O-H stretch (~3200-3600), C-O stretch (~1050-1150) | No O-H stretch, prominent C-O stretch (~1050-1150) |

| ¹H NMR (ppm) | O-H proton (variable, broad), H on acetal carbon (~4.5-5.5) | No O-H proton, H on acetal carbon (~4.5-5.5) |

| ¹³C NMR (ppm) | Acetal carbon (~90-105) | Acetal carbon (~95-110) |

| Approximate chemical shift values can vary based on the specific molecular structure.[8][9][10][11] |

Experimental Protocols

The synthesis of acetals is a common procedure in organic chemistry laboratories. The following protocols provide examples for the synthesis of a simple acyclic acetal and a cyclic acetal.

Protocol 1: Synthesis of Acetaldehyde (B116499) Diethyl Acetal

This protocol is adapted from Organic Syntheses.[2][12]

Materials:

-

Acetaldehyde (freshly distilled, b.p. 20–22 °C)

-

95% Ethyl alcohol

-

Anhydrous calcium chloride (granulated)

-

Anhydrous potassium carbonate

Procedure:

-

In a 1-liter flask, combine 260 g of 95% ethyl alcohol and 50 g of anhydrous calcium chloride.

-

Cool the mixture to 8 °C or below in an ice-water bath.

-

Slowly add 125 g of freshly distilled acetaldehyde down the side of the flask to form a distinct layer.

-

Stopper the flask tightly and shake vigorously for 3-4 minutes. A significant temperature increase will occur.

-

Allow the flask to stand at room temperature for 24-36 hours with occasional shaking. The mixture will separate into two layers.

-

Separate the upper layer and wash it three times with 80 mL portions of water.

-

Dry the organic layer over anhydrous potassium carbonate for several hours.

-

Purify the product by fractional distillation, collecting the fraction that boils between 101-104 °C. This yields pure acetaldehyde diethyl acetal.

Protocol 2: Synthesis of a Cyclic Acetal (General Procedure)

This is a general method for protecting a ketone using ethylene glycol.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Ethylene glycol (1.1 equivalents)

-

Toluene (B28343) (as solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.01 equivalents)

Procedure:

-

Combine the ketone, ethylene glycol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction by TLC or GC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude cyclic acetal, which can be further purified by distillation or chromatography if necessary.

Applications in Drug Development and Delivery

The distinct stability profiles of acetals and hemiacetals are leveraged in pharmacology and drug development.

Acetals as pH-Sensitive Linkers in Drug Delivery

Acetals are stable at neutral pH (like in the bloodstream, pH 7.4) but readily hydrolyze under the mildly acidic conditions found in endosomes, lysosomes (pH 4.5-6.5), or the tumor microenvironment.[13][14] This property makes them ideal as pH-sensitive linkers for targeted drug delivery.[13][14][15][16] A drug can be conjugated to a polymer or nanoparticle via an acetal linkage. This conjugate remains intact during circulation but releases the active drug upon reaching the acidic target site.[15][16] The rate of hydrolysis can be fine-tuned by modifying the structure of the acetal.[13][14][15]

The following diagram illustrates this concept.

Caption: pH-triggered drug release using an acetal linker.

Hemiacetals and Acetals in Prodrug Design

Prodrugs are inactive compounds that are metabolized in the body to release an active drug. Acetals and hemiacetals can be used to mask polar functional groups (like hydroxyl groups) in a drug molecule.[17] This can enhance the drug's lipophilicity, improving its absorption and bioavailability. Once absorbed, the acetal prodrug can be hydrolyzed by enzymes or the acidic environment of the stomach to release the parent drug.[17] For example, resveratrol (B1683913), a polyphenol with poor bioavailability, has been formulated as acetal-based prodrugs to improve its systemic delivery.[17]

The formation of a hemiacetal is also a key step in the metabolic deactivation of some drugs. For instance, the metabolism of certain compounds by Cytochrome P450 enzymes can involve an oxidation step that generates an unstable hemiacetal, which then fragments to release an aldehyde and an alcohol, effectively breaking down the original drug molecule.[18]

Conclusion

The key differences between hemiacetals and acetals—one hydroxyl and one alkoxy group versus two alkoxy groups—give rise to a crucial disparity in their chemical stability and reactivity. Hemiacetals are typically transient intermediates, with the notable exception of cyclic forms found in carbohydrates, and they retain the reactivity of their parent carbonyls.[1] Acetals, by contrast, are robust and stable functional groups under neutral and basic conditions, making them indispensable as protecting groups in organic synthesis.[1] For researchers in drug development, the pH-dependent stability of the acetal linkage provides a powerful tool for designing sophisticated, targeted delivery systems and innovative prodrug strategies, enabling controlled release of therapeutics in specific physiological environments. A thorough understanding of these differences is therefore essential for the effective application of these functional groups in both synthetic chemistry and medicinal science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. Nucleophilic Addition of Alcohols - Chad's Prep® [chadsprep.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Important Spectroscopic Data Tables | IR Spectroscopy | NMR Spectroscopy (1H-NMR, 13C-NMR) - All 'Bout Chemistry [chemohollic.com]

- 9. NMR Tables [chemdata.r.umn.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. prepchem.com [prepchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetal derivatives as prodrugs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. organicchemexplained.com [organicchemexplained.com]

Methodological & Application

Application Notes and Protocols for Trifluoroacetaldehyde Methyl Hemiacetal in Trifluoromethylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trifluoroacetaldehyde (B10831) methyl hemiacetal as a reagent in trifluoromethylation reactions. This document includes detailed experimental protocols, a summary of its reactivity, and a discussion of its applications in organic synthesis, particularly for the preparation of molecules relevant to drug discovery and development.